molecular formula C14H22N2O B1460832 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine CAS No. 1039894-77-3

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B1460832
CAS No.: 1039894-77-3
M. Wt: 234.34 g/mol
InChI Key: VYAFGMJUYVSISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine ring substituted with an ethoxyphenylmethyl group, which influences its pharmacokinetic properties and biological interactions.

The compound's structure can be summarized as follows:

  • Chemical Formula : C15_{15}H22_{22}N
  • Molecular Weight : 234.35 g/mol
  • IUPAC Name : this compound

The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. It has been shown to modulate the activity of neurotransmitter receptors, which may contribute to its effects on the central nervous system (CNS) and other biological systems. The exact pathways and targets are still under investigation, but initial studies suggest potential applications in treating CNS disorders and other conditions.

Antitumor Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)0.035 - 0.064
MDA-MB-231 (breast cancer)0.008 - 0.032
A549 (lung cancer)0.020 - 0.045

These findings suggest that the compound may affect cellular proliferation and induce apoptosis in malignant cells .

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antibacterial and antifungal properties. Preliminary data indicate that this compound could exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. In vitro studies have shown:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicansModerate activity observed

These results highlight the potential for developing new antimicrobial agents based on this compound .

Neuropharmacological Effects

Given its structure, the compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to effects such as:

  • Anxiolytic properties
  • Antidepressant effects
  • Potential for treating neurodegenerative disorders

Research is ongoing to elucidate these mechanisms further and assess the therapeutic viability of this compound in neuropharmacology .

Case Studies and Research Findings

  • A study exploring the structure-activity relationship (SAR) of piperidine derivatives found that modifications to the ethoxy group significantly influenced both potency and selectivity against cancer cell lines .
  • Another research effort utilized computer-aided drug design to predict the biological activity spectra of new piperidine derivatives, suggesting that compounds like this compound could target a wide range of biological pathways, including those involved in inflammation and cancer .

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-14-5-3-12(4-6-14)11-16-9-7-13(15)8-10-16/h3-6,13H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAFGMJUYVSISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.